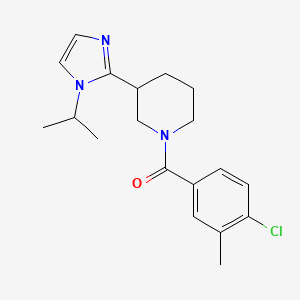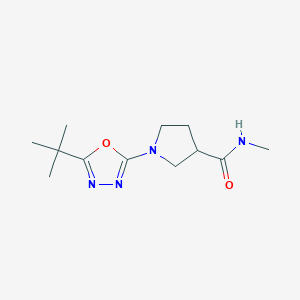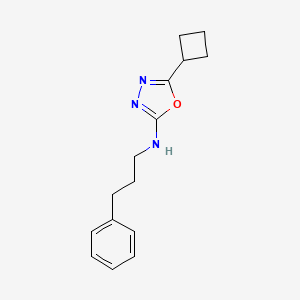
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine, also known as CPI-1205, is a small molecule inhibitor that has shown potential in cancer research. It is a selective and potent inhibitor of the histone methyltransferase enzyme EZH2, which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine works by selectively inhibiting the histone methyltransferase enzyme EZH2. EZH2 is responsible for adding methyl groups to histone proteins, which can lead to the repression of gene expression. By inhibiting EZH2, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can prevent the repression of tumor suppressor genes and promote the expression of genes that inhibit cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can inhibit the growth of cancer cells in vitro and in vivo. 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is its selectivity for EZH2, which reduces the risk of off-target effects. Additionally, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is that it may not be effective in all types of cancer, as some cancers may not be dependent on EZH2 for growth and progression.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine. One direction is to investigate the potential of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in combination with other cancer treatments, such as immunotherapy. Another direction is to develop more potent and selective inhibitors of EZH2. Additionally, further research is needed to identify biomarkers that can predict the response to 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine and to optimize the dosing and administration of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in clinical trials.
In conclusion, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is a small molecule inhibitor with potential in cancer research. Its selectivity for EZH2 and good pharmacokinetic properties make it a promising candidate for further development. Further research is needed to fully understand the potential of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in cancer treatment and to optimize its use in clinical trials.
Synthesemethoden
The synthesis of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine involves several steps. The first step is the preparation of 1-(4-chloro-3-methylbenzoyl)piperidine, which is achieved by reacting 4-chloro-3-methylbenzoyl chloride with piperidine in the presence of a base. The second step involves the preparation of 1-isopropyl-1H-imidazole-2-carbaldehyde, which is achieved by reacting isopropylamine with 2-chloroacetaldehyde in the presence of a base. The final step involves the condensation of 1-(4-chloro-3-methylbenzoyl)piperidine and 1-isopropyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent to form 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has shown potential in cancer research, particularly in the treatment of lymphoma and solid tumors. EZH2 is overexpressed in many cancers and plays a crucial role in the development and progression of cancer. By inhibiting EZH2, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can potentially prevent the growth and spread of cancer cells. 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(4-chloro-3-methylphenyl)-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-13(2)23-10-8-21-18(23)16-5-4-9-22(12-16)19(24)15-6-7-17(20)14(3)11-15/h6-8,10-11,13,16H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMFITRTDZLKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)C3=NC=CN3C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5630913.png)
![N-[4-(dimethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5630918.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B5630952.png)

![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5630955.png)
![[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B5630957.png)



![1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5630981.png)
![(4S)-3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5630983.png)